1-(2,4-Dimethoxyphenyl)propan-2-ol
Description
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZAFJKRMBGHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 1 2,4 Dimethoxyphenyl Propan 2 Ol
Oxidative Transformations of the Hydroxyl Group
The secondary alcohol functionality in 1-(2,4-dimethoxyphenyl)propan-2-ol is a primary site for oxidative transformations, leading to the formation of the corresponding ketone, 1-(2,4-dimethoxyphenyl)propan-2-one (B1583465). The benzylic nature of the alcohol makes it particularly susceptible to oxidation under various conditions.
A range of oxidizing agents can be employed for this conversion, from classic chromium-based reagents to milder, more selective modern methods. youtube.comlibretexts.orgchemguide.co.uk The choice of oxidant can influence the reaction's efficiency and selectivity, minimizing potential side reactions involving the sensitive dimethoxyphenyl ring. For instance, selective oxidation of benzylic alcohols can be achieved using reagents like potassium tetrasodium (B8768297) diperiodatocuprate(III) in alkaline solutions, which demonstrates good yields for the corresponding carbonyl compounds. researchgate.net
Recent advancements in green chemistry have introduced photochemical methods for the selective oxidation of benzylic alcohols. organic-chemistry.org These methods often utilize a photocatalyst, such as Eosin Y, and molecular oxygen as the oxidant under mild conditions, like blue LED irradiation. organic-chemistry.org Such approaches are not only environmentally benign but also exhibit high functional group tolerance and chemoselectivity, favoring the oxidation of the benzylic alcohol over other susceptible groups. organic-chemistry.org The general mechanism for the oxidation of a secondary alcohol to a ketone involves the removal of the hydroxyl hydrogen and the hydrogen attached to the carbinol carbon. libretexts.org
| Reagent/Condition | Product | Notes |
| Acidified Potassium Dichromate(VI) | 1-(2,4-Dimethoxyphenyl)propan-2-one | A strong, traditional oxidizing agent. libretexts.orgchemguide.co.uk |
| Eosin Y, O₂, Blue LED | 1-(2,4-Dimethoxyphenyl)propan-2-one | A green, photochemical method with high selectivity. organic-chemistry.org |
| Potassium Tetrasodium Diperiodatocuprate(III) | 1-(2,4-Dimethoxyphenyl)propan-2-one | Selective for benzylic alcohols. researchgate.net |
| Dimethyl Sulfoxide (DMSO) activated by Cyanuric Chloride | 1-(2,4-Dimethoxyphenyl)propan-2-one | A mild alternative to Swern oxidation. organic-chemistry.org |
Reductive Transformations of the Propanol (B110389) Backbone
The propanol backbone of this compound, specifically the benzylic hydroxyl group, can undergo reductive transformations to yield 1-(2,4-dimethoxyphenyl)propane. This deoxygenation reaction is a valuable transformation in organic synthesis.
A well-established method for the reduction of benzylic alcohols involves the use of hydriodic acid (HI), often in the presence of red phosphorus to regenerate the reagent. nih.gov This reaction can be performed in a biphasic medium, such as toluene (B28343) and aqueous hydriodic acid, which allows for milder reaction conditions. nih.gov The reactivity of benzylic alcohols in this reduction follows the order of tertiary > secondary > primary, indicating the involvement of a carbocation-like intermediate stabilized by the adjacent aromatic ring. nih.gov
The mechanism of reduction with hydriodic acid is generally considered a two-step process. nih.gov The first step involves the nucleophilic substitution of the hydroxyl group by iodide to form an alkyl iodide intermediate. nih.gov The second step is the subsequent reduction of this intermediate to the corresponding alkane. nih.gov Evidence suggests that the second step may proceed through a radical mechanism, particularly for substrates with benzylic or α-carbonyl stabilization. nih.govresearchgate.net
| Reagent/Condition | Product | Mechanism |
| Hydriodic Acid (HI), Red Phosphorus | 1-(2,4-Dimethoxyphenyl)propane | Two-step: Nucleophilic substitution to alkyl iodide, followed by reduction. nih.gov |
| Hypophosphorous Acid/Iodine | 1-(2,4-Dimethoxyphenyl)propane | Believed to proceed via a carbocation intermediate. researchgate.net |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 1-(2,4-Dimethoxyphenyl)propane | Involves oxidative addition to the catalyst surface. jk-sci.com |
Reactions Involving the Dimethoxyphenyl Moiety
The 2,4-dimethoxyphenyl group is a highly activated aromatic system due to the presence of two electron-donating methoxy (B1213986) groups. This high electron density dictates the regioselectivity and reactivity of the aromatic ring in various substitution reactions.
The methoxy groups at positions 2 and 4 are strong activating groups and are ortho, para-directing. youtube.comlibretexts.orgorganicchemistrytutor.comyoutube.comlibretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. In the case of this compound, the positions available for substitution are C3, C5, and C6. The C5 position is para to the C2-methoxy group and ortho to the C4-methoxy group, making it the most electronically activated and sterically accessible position for electrophilic attack. The C3 position is ortho to both methoxy groups, while the C6 position is ortho to the C2-methoxy group and meta to the C4-methoxy group. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The choice of reaction conditions is crucial to control the extent of substitution and to avoid potential side reactions, such as oxidation of the alcohol or cleavage of the ether linkages under harsh acidic conditions.
| Reaction | Reagent | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | 1-(5-Nitro-2,4-dimethoxyphenyl)propan-2-ol |
| Bromination | Br₂/FeBr₃ | 1-(5-Bromo-2,4-dimethoxyphenyl)propan-2-ol |
| Sulfonation | Fuming H₂SO₄ | 5-(1-Hydroxypropan-2-yl)-2,4-dimethoxybenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(5-Acyl-2,4-dimethoxyphenyl)propan-2-ol |
Nucleophilic aromatic substitution (SNAAr) is generally challenging on electron-rich aromatic rings. However, if the ring is substituted with a strong electron-withdrawing group, such as a nitro group, and a good leaving group, such as a halogen, SNAAr can occur. libretexts.orglibretexts.org For instance, a halogenated derivative of this compound, particularly with a nitro group at a position that can stabilize the negative charge of the Meisenheimer intermediate (e.g., ortho or para to the leaving group), could undergo nucleophilic substitution. libretexts.org
For example, a hypothetical 5-chloro-6-nitro-1-(2,4-dimethoxyphenyl)propan-2-ol could react with a nucleophile, where the nitro group at the 6-position would activate the chlorine at the 5-position for substitution. The rate of these reactions is highly dependent on the nature of the leaving group, the nucleophile, and the solvent. researchgate.net Studies on the transetherification of 2,4-dimethoxynitrobenzene have shown that an alkoxy group can also act as a leaving group in SNAAr reactions under specific conditions, highlighting the complex reactivity of such systems. nih.gov
Acid- and Base-Catalyzed Reaction Mechanisms
The presence of both a hydroxyl group and ether linkages makes this compound susceptible to both acid and base-catalyzed reactions.
Under acidic conditions, the most common reaction for a secondary alcohol is dehydration to form an alkene. ucalgary.cachemguide.co.ukchemguide.co.uk For this compound, this would proceed via an E1 mechanism. ucalgary.ca The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). chemguide.co.uk Departure of the water molecule generates a secondary carbocation, which is stabilized by resonance with the adjacent dimethoxyphenyl ring. Subsequent deprotonation from an adjacent carbon atom yields the alkene. Due to the formation of a conjugated system, the major product is expected to be 1-(2,4-dimethoxyphenyl)prop-1-ene.
In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as a nucleophile in subsequent reactions. For instance, it could participate in Williamson ether synthesis if reacted with an appropriate alkyl halide. Base-catalyzed reactions can also be involved in more complex transformations where the deprotonated alcohol influences the reactivity of other parts of the molecule.
Radical Chemistry and Radical Species Formation
The benzylic position in this compound makes it a potential precursor for radical species. The C-H bond at the benzylic position (C1) has a relatively low bond dissociation energy, making it susceptible to hydrogen atom abstraction. Similarly, the hydroxyl group can also be involved in radical reactions.
The formation of radical species can be initiated by various methods, including the use of radical initiators or photochemical activation. For instance, benzylic alcohols can be converted to the corresponding benzyl (B1604629) radicals, which can then undergo a variety of coupling and cyclization reactions. nih.govmdpi.com
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical species. researchgate.netbibliotekanauki.plnih.gov In the context of this compound, EPR studies could provide valuable insights into the structure and reactivity of any radical intermediates formed under specific conditions. For example, oxidation of related phenolic compounds has been shown to generate semiquinone radical structures that can be observed by EPR. nih.gov Computational studies on similar structures, like 1-(3',4'-dimethoxyphenyl)propene, have also explored the formation of cation radical species during enzymatic oxidation, which then undergo further reactions. mdpi.com
Derivatization Reactions for Functionalization and Analog Synthesis
The chemical structure of this compound, featuring a secondary alcohol and an activated dimethoxyphenyl ring, presents multiple avenues for derivatization. These reactions are crucial for the synthesis of novel analogs with potentially altered biological activities or physicochemical properties. Functionalization can be targeted at the hydroxyl group or the aromatic ring, allowing for the systematic exploration of the structure-activity relationship of this class of compounds.
The secondary alcohol functionality is a prime site for modifications such as esterification and etherification. These reactions allow for the introduction of a wide variety of substituents, which can influence the compound's polarity, lipophilicity, and interaction with biological targets.
Esterification: The reaction of this compound with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions yields the corresponding esters. libretexts.orgresearchgate.net The well-established Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method for this transformation. researchgate.netuakron.edu The use of more reactive acylating agents, such as acyl chlorides, can proceed under milder conditions. libretexts.org These esterification reactions can be used to synthesize a diverse library of analogs by varying the carboxylic acid component.
Etherification: The hydroxyl group can also be converted to an ether linkage. The Williamson ether synthesis, for instance, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of various alkyl or aryl groups at the 2-position of the propanol side chain. The synthesis of methoxy ethers of similar propanol structures has been documented, highlighting the feasibility of this approach. google.com
Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(2,4-dimethoxyphenyl)propan-2-one. nih.gov This transformation can be achieved using a variety of oxidizing agents. The resulting ketone is a valuable intermediate for further functionalization, such as reductive amination to introduce nitrogen-containing moieties.
Derivatization of the Aromatic Ring: While the hydroxyl group is the more reactive site for many derivatization reactions, the electron-rich 2,4-dimethoxyphenyl ring can also be a target for modification, primarily through electrophilic aromatic substitution. However, the directing effects of the existing methoxy and alkyl substituents, as well as potential steric hindrance, must be considered.
The synthesis of analogs can also be approached by utilizing this compound as a building block in more complex synthetic sequences. For example, in the synthesis of neolignan analogs, related phenylpropanoid structures are key intermediates that undergo multi-step transformations to yield complex final products. researchgate.net
The following tables summarize potential derivatization reactions for the functionalization and analog synthesis of this compound based on established chemical principles.
Interactive Data Table: Derivatization via Esterification
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference(s) |
| This compound | Acetic Anhydride (B1165640) | Pyridine | 1-(2,4-Dimethoxyphenyl)propan-2-yl acetate (B1210297) | libretexts.org |
| This compound | Benzoyl Chloride | Triethylamine, CH2Cl2 | 1-(2,4-Dimethoxyphenyl)propan-2-yl benzoate | libretexts.org |
| This compound | Propanoic Acid | H2SO4 (conc.), Heat | 1-(2,4-Dimethoxyphenyl)propan-2-yl propanoate | researchgate.netuakron.edu |
Interactive Data Table: Derivatization via Etherification
| Reactant 1 | Reactant 2 | Base/Solvent | Product | Reference(s) |
| This compound | Methyl Iodide | NaH, THF | 2-Methoxy-1-(2,4-dimethoxyphenyl)propane | google.com |
| This compound | Benzyl Bromide | KOH, DMSO | 2-(Benzyloxy)-1-(2,4-dimethoxyphenyl)propane | google.com |
Interactive Data Table: Derivatization via Oxidation
| Reactant | Reagent/Conditions | Product | Reference(s) |
| This compound | Pyridinium chlorochromate (PCC), CH2Cl2 | 1-(2,4-Dimethoxyphenyl)propan-2-one | nih.gov |
| This compound | Dess-Martin periodinane, CH2Cl2 | 1-(2,4-Dimethoxyphenyl)propan-2-one | nih.gov |
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
Proton (¹H) NMR spectroscopy of 1-(2,4-Dimethoxyphenyl)propan-2-ol offers a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the methoxy (B1213986) groups, and the propan-2-ol side chain.
The aromatic region typically displays a set of coupled signals corresponding to the three protons on the dimethoxy-substituted benzene (B151609) ring. The proton at the C5 position, situated between a methoxy group and the alkyl substituent, would likely appear as a doublet. The protons at the C3 and C6 positions would also exhibit characteristic splitting patterns based on their coupling to adjacent protons.
The two methoxy groups at positions C2 and C4 are expected to produce sharp singlet signals, though their chemical shifts may be slightly different due to their distinct electronic environments. The protons of the propan-2-ol side chain give rise to a set of signals that are highly informative. The methyl group (CH₃) protons at one end of the chain typically appear as a doublet, coupled to the adjacent methine (CH) proton. The methylene (B1212753) group (CH₂) protons, being diastereotopic due to the adjacent chiral center, may appear as a complex multiplet. The methine proton of the alcohol group would also be a multiplet, split by the neighboring methylene and methyl protons. The hydroxyl (-OH) proton often presents as a broad singlet, though its chemical shift and appearance can be influenced by solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 6.4 - 7.2 | Multiplet | 3H |
| Methoxy-H (OCH₃) | ~3.8 | Singlet | 6H |
| Methine-H (CH-OH) | ~4.0 | Multiplet | 1H |
| Methylene-H (CH₂) | ~2.7 | Multiplet | 2H |
| Methyl-H (CH₃) | ~1.2 | Doublet | 3H |
| Hydroxyl-H (OH) | Variable | Singlet (broad) | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a direct observation of the carbon framework of this compound. The spectrum would display distinct signals for each unique carbon atom in the molecule.
The aromatic region will show six distinct signals for the carbon atoms of the benzene ring. The carbons bearing the methoxy groups (C2 and C4) will be shifted significantly downfield due to the deshielding effect of the oxygen atoms. The other aromatic carbons will have chemical shifts determined by their position relative to the substituents.
The aliphatic region of the spectrum will contain signals for the three carbons of the propan-2-ol side chain. The carbon atom bonded to the hydroxyl group (C-OH) will appear at a characteristic downfield position. The methylene (CH₂) and methyl (CH₃) carbons will have chemical shifts typical for such groups in an alkyl chain. The two methoxy carbons will also be observed in the aliphatic region as sharp singlets.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C (quaternary, substituted) | 158 - 160 |
| Aromatic C (quaternary, substituted) | 120 - 130 |
| Aromatic CH | 98 - 130 |
| Methine C (CH-OH) | 65 - 70 |
| Methoxy C (OCH₃) | ~55 |
| Methylene C (CH₂) | 40 - 45 |
| Methyl C (CH₃) | 20 - 25 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the ¹H and ¹³C signals and for establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, this would show correlations between the adjacent protons on the aromatic ring, as well as between the methine, methylene, and methyl protons of the propan-2-ol side chain. This is crucial for tracing the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. nist.gov Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of the carbon signals based on the already assigned proton signals, or vice versa. ucalgary.ca
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) couplings between protons and carbons. nist.gov This is particularly useful for identifying quaternary carbons (those with no attached protons) and for connecting different spin systems. For instance, HMBC would show correlations from the methoxy protons to the carbons they are attached to (C2 and C4) and to the adjacent aromatic carbons. It would also show correlations between the protons on the propan-2-ol chain and the aromatic ring, confirming the point of attachment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, electron ionization mass spectrometry (EI-MS) would provide the molecular weight and valuable structural information through the analysis of its fragmentation pattern.
The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₁H₁₆O₃), which is 196.11 g/mol . However, for alcohols, the molecular ion peak can sometimes be weak or absent due to facile fragmentation. govinfo.gov
The fragmentation of this compound would be expected to proceed through several characteristic pathways. A common fragmentation for alcohols is the alpha-cleavage, the breaking of the bond adjacent to the oxygen atom. docbrown.info In this case, cleavage of the Cα-Cβ bond (the bond between the CH(OH) group and the CH₂ group) would be a dominant pathway. This would lead to the formation of a stable benzylic cation, the 2,4-dimethoxybenzyl cation, at m/z 151. This fragment is often a prominent peak in the mass spectra of similar compounds.
Another likely fragmentation is the loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z 178. The loss of a methyl group (CH₃) from the propan-2-ol side chain could also occur, leading to a fragment at m/z 181.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 196 | [C₁₁H₁₆O₃]⁺ | Molecular Ion (M⁺) |
| 181 | [M - CH₃]⁺ | Loss of a methyl group |
| 178 | [M - H₂O]⁺ | Loss of water |
| 151 | [C₉H₁₁O₂]⁺ | Cleavage of the Cα-Cβ bond (2,4-dimethoxybenzyl cation) |
| 45 | [C₂H₅O]⁺ | Fragment from the propan-2-ol side chain |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.
The Infrared (IR) spectrum of this compound would show several characteristic absorption bands. A prominent and broad absorption band in the region of 3550-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group; the broadness is a result of intermolecular hydrogen bonding. ucalgary.cadocbrown.info Sharp peaks in the 3000-2850 cm⁻¹ region correspond to C-H stretching vibrations of the alkyl (methyl and methylene) and methoxy groups. Aromatic C-H stretching vibrations are typically observed at slightly higher wavenumbers, in the 3100-3000 cm⁻¹ range.
The presence of the ether linkages (methoxy groups) would give rise to strong C-O stretching bands in the fingerprint region, typically around 1250-1040 cm⁻¹. The aromatic ring itself has characteristic C=C stretching vibrations that appear as a series of absorptions in the 1600-1450 cm⁻¹ region.
Table 4: Predicted Vibrational Spectroscopy Bands for this compound
| Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3550-3200 (broad) | Weak | Strong (IR) |
| C-H stretch (aromatic) | 3100-3000 | Strong | Medium-Weak |
| C-H stretch (aliphatic) | 3000-2850 | Strong | Strong |
| C=C stretch (aromatic) | 1600-1450 | Strong | Medium-Strong |
| C-O stretch (ether) | 1250-1200, 1050-1020 | Medium | Strong (IR) |
| C-O stretch (alcohol) | ~1050 | Medium | Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the chromophore responsible for UV absorption is the 2,4-dimethoxyphenyl group.
The presence of the aromatic ring with its conjugated π-electron system leads to characteristic absorptions in the UV region. The methoxy groups, being auxochromes, have a significant effect on the absorption maxima (λ_max). These electron-donating groups cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted benzene.
The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show two main absorption bands corresponding to π → π* electronic transitions. A strong absorption band, analogous to the E2-band in benzene, would likely appear around 220-230 nm. A second, less intense band, similar to the B-band of benzene, would be expected at a longer wavelength, typically around 270-280 nm. rsc.org The exact positions and intensities of these bands can be influenced by the solvent polarity.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λ_max (nm) | Typical Molar Absorptivity (ε) |
| π → π* (E2-band like) | ~225 | High |
| π → π* (B-band like) | ~275 | Medium |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation of this compound from its precursors, byproducts, and any potential isomers. The presence of a chiral center at the C-2 position and the possibility of positional isomers of the dimethoxyphenyl group make chromatographic separation a critical aspect of its analysis.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment of non-volatile compounds like this compound. A typical approach would involve reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For a compound of this nature, a C18 or C8 column would likely be employed.
The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid like phosphoric or formic acid to ensure sharp peak shapes. sielc.com Gradient elution, where the composition of the mobile phase is changed during the analysis, would be beneficial for separating the target compound from impurities with a wide range of polarities. Detection would most likely be carried out using a UV detector, set at a wavelength where the dimethoxyphenyl chromophore has strong absorbance, such as around 225 or 275 nm.
While specific retention times are not documented in the literature for this exact compound, analogous separations of similar structures, such as other dimethoxyphenyl derivatives, have been successfully achieved using such methods. sielc.com For preparative applications, the developed analytical method can be scaled up to isolate larger quantities of the pure compound. sielc.comrcilabscan.com
Table 1: Hypothetical HPLC Parameters for Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development and is based on general principles of reversed-phase chromatography for similar aromatic compounds.
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a primary method for the analysis of volatile and thermally stable compounds. For this compound, GC analysis would likely require derivatization of the hydroxyl group to increase its volatility and prevent peak tailing. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common strategy for such compounds.
The separation would be performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The oven temperature would be programmed to ramp up to ensure the elution of the derivatized compound in a reasonable time frame. The flame ionization detector (FID) is a common detector for this type of analysis, offering high sensitivity. When coupled with a mass spectrometer, GC-MS provides not only retention time data but also mass spectra, which are invaluable for structural confirmation and identification of impurities. nih.gov The differentiation of positional isomers of dimethoxyphenyl compounds has been demonstrated to be achievable through GC-MS analysis, which would be crucial for ensuring the isomeric purity of this compound. nih.gov
Table 2: Postulated GC Conditions for Derivatized this compound
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
| Injection Mode | Split |
This table outlines a plausible set of conditions for the GC analysis of the silylated derivative of the target compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor reaction progress, screen for appropriate solvent systems for column chromatography, and get a preliminary assessment of purity. For this compound, silica (B1680970) gel plates (silica gel 60 F254) would be used as the stationary phase.
A mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) would serve as the mobile phase. The ratio of these solvents would be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.5 for good separation. Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm) due to the aromatic ring. Additionally, staining with a solution like potassium permanganate (B83412) or an anisaldehyde stain can be used for visualization, which may also give a colorimetric indication of the compound. researchgate.net
Table 3: Representative TLC System for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 aluminum-backed plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm), Potassium Permanganate stain |
| Expected Rf | ~0.4 (This value is an estimate and would need experimental verification) |
This table provides a typical TLC system that would likely be effective for the analysis of the target compound.
For the preparative isolation and purification of this compound on a laboratory scale, flash column chromatography is the method of choice. This technique utilizes a silica gel stationary phase and a solvent system (mobile phase) that is typically determined from prior TLC analysis. chemspider.com The crude product, obtained from a synthesis such as the reduction of 1-(2,4-dimethoxyphenyl)propan-2-one (B1583465), would be loaded onto the column and eluted with the chosen solvent mixture. protocols.io
A common practice is to use a solvent system that gives an Rf value of around 0.2 to 0.4 on TLC for the desired compound. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, is often employed to effectively separate the target compound from less polar and more polar impurities. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.
Table 4: General Parameters for Flash Column Chromatography Purification
| Parameter | Description |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., from 10% to 40% Ethyl Acetate) |
| Loading Technique | Dry loading on silica gel or direct liquid loading |
| Fraction Analysis | Thin-Layer Chromatography with UV visualization |
This table summarizes a general approach for the purification of the target compound using flash column chromatography.
Computational and Theoretical Modeling of 1 2,4 Dimethoxyphenyl Propan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a fundamental tool for investigating the intrinsic properties of 1-(2,4-dimethoxyphenyl)propan-2-ol at the atomic and molecular level. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering unique advantages in elucidating the compound's characteristics.
Density Functional Theory (DFT) for Reaction Pathway Elucidation and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully employed to analyze the electronic properties and reactivity of various organic molecules, including derivatives of dimethoxybenzene. nih.gov DFT calculations, particularly with hybrid functionals like B3LYP, are effective in determining key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, DFT can be utilized to map out potential reaction pathways. By calculating the energies of reactants, transition states, and products, an energy landscape can be constructed. This landscape provides valuable information about the activation energies and thermodynamics of possible reactions, such as oxidation or dehydration. For instance, a study on chalcone (B49325) derivatives used DFT to investigate cycloaddition reactions, successfully identifying the most stable products and the kinetic and thermodynamic profiles of the reaction pathways. mdpi.com A similar approach for this compound would involve mapping the potential energy surface for its various chemical transformations.
Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are instrumental in identifying the electrophilic and nucleophilic sites within the molecule. nih.gov For this compound, the oxygen atoms of the methoxy (B1213986) and hydroxyl groups are expected to be nucleophilic sites, while the aromatic protons and the hydroxyl proton would be electrophilic sites. This information is crucial for predicting how the molecule will interact with other reagents.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.5 eV | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability and low reactivity. |
| Dipole Moment | 2.1 D | Indicates a moderate polarity of the molecule. |
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods are highly accurate for predicting various molecular properties, including spectroscopic data. While computationally more demanding than DFT, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark results.
For this compound, ab initio calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. Similarly, the calculation of NMR chemical shifts can aid in the assignment of peaks in experimental NMR spectra. The interaction of 2-propanol with surfaces has been studied using a combination of experimental spectroscopy and ab initio molecular dynamics, demonstrating the power of this integrated approach. chemrxiv.org
Conformational Analysis and Stereochemical Prediction
The flexibility of the propanol (B110389) side chain and the rotation around the bond connecting it to the dimethoxyphenyl ring mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This can be achieved by systematically rotating the dihedral angles of the molecule and calculating the energy at each step to generate a potential energy surface.
Studies on similar molecules, such as other propanol derivatives, have shown that the conformational preferences can be influenced by subtle intramolecular interactions, such as hydrogen bonding. researchgate.netarxiv.org For this compound, intramolecular hydrogen bonding between the hydroxyl group and one of the methoxy groups could play a significant role in stabilizing certain conformations. Theoretical calculations have been used to investigate the conformational energy differences in structurally related compounds, highlighting the importance of understanding the conformational landscape. nih.gov
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A | 60° (gauche) | 0.00 | 65 |
| B | 180° (trans) | 0.85 | 25 |
| C | -60° (gauche) | 1.50 | 10 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with the environment.
Solvent Effects on Molecular Properties
The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are an excellent tool for studying these solvent effects at a microscopic level. By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics.
The presence of a solvent can influence the conformational equilibrium of this compound. For example, in a polar protic solvent like water, intermolecular hydrogen bonding with the solvent molecules may compete with intramolecular hydrogen bonds, potentially altering the preferred conformation compared to the gas phase. The study of solvent effects on chemical processes is a well-established field, with research indicating that both the dipolarity/polarizability and the specific interactions of the solvent contribute to its influence. conicet.gov.ar
Intermolecular Interactions and Self-Assembly Studies
MD simulations can also be used to investigate the interactions between multiple molecules of this compound, which can lead to self-assembly and the formation of larger aggregates. These simulations can reveal the preferred modes of interaction, such as hydrogen bonding between the hydroxyl groups of different molecules or π-stacking of the aromatic rings.
The study of self-assembly is crucial for understanding how molecules organize into larger structures, which is relevant for material science and biological systems. nih.govnorthwestern.edu Research on other amphiphilic molecules has shown that a combination of hydrogen bonding, van der Waals forces, and ionic interactions can drive the self-assembly process. northwestern.edu For this compound, simulations could predict whether it is likely to form micelles, bilayers, or other organized structures in different solvents. The introduction of specific atoms, like bromine, has been shown to influence molecular packing through weak intermolecular interactions, a phenomenon that can be explored with computational methods. rsc.org
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemistry
Quantitative Structure-Reactivity Relationship (QSRR) modeling represents a sophisticated computational approach to predict the chemical reactivity of molecules based on their structural and physicochemical properties. ontosight.aiacs.org These models are built upon the principle that the reactivity of a compound is intrinsically linked to its molecular structure. By establishing a mathematical correlation between a set of calculated molecular descriptors and an experimentally determined reactivity parameter, QSRR offers a powerful tool for predictive chemistry, enabling the estimation of reaction rates and mechanisms for new or untested compounds. chemrxiv.orgyoutube.com This approach significantly reduces the need for extensive and time-consuming laboratory experiments. nih.govresearchgate.netnih.gov
While specific QSRR studies on this compound are not extensively available in public literature, the methodology can be readily applied to this compound to predict its reactivity in various chemical transformations. The development of a robust QSRR model for this compound would involve a systematic workflow, encompassing the generation of a dataset, calculation of molecular descriptors, model development using statistical methods, and rigorous validation.
Hypothetical QSRR Model Development for this compound
To construct a QSRR model for predicting the reactivity of this compound, a training set of structurally related molecules with known experimental reactivity data would be required. This dataset would ideally include a series of substituted phenylpropanol derivatives to capture a range of electronic and steric effects on the reaction of interest.
Molecular Descriptors for Reactivity Prediction
The core of a QSRR model lies in the selection of appropriate molecular descriptors that can quantitatively describe the structural features influencing reactivity. wiley.comcatalysis.blognih.gov For this compound, a variety of descriptors would be calculated to capture its electronic, steric, and thermodynamic properties. These can be broadly categorized as follows:
Constitutional Descriptors: These provide basic information about the molecule's composition, such as molecular weight and atom counts. ontosight.ai
Topological Descriptors: These describe the connectivity of atoms within the molecule, such as the number of rings and branching indices. nih.gov
Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide detailed electronic information. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. researchgate.net These are particularly important for modeling chemical reactions.
Geometric Descriptors: These describe the 3D shape and size of the molecule, including molecular surface area and volume.
Physicochemical Descriptors: Properties like the logarithm of the octanol-water partition coefficient (logP) and polarizability are crucial for understanding a molecule's behavior in different environments. researchgate.netmdpi.com
The following interactive table showcases a hypothetical set of molecular descriptors that could be calculated for this compound and related compounds in a QSRR study.
| Compound | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| This compound | 196.24 | 2.15 | -5.8 | 1.2 | 2.5 |
| 1-(2-Methoxyphenyl)propan-2-ol | 166.22 | 1.85 | -5.9 | 1.3 | 2.2 |
| 1-(4-Methoxyphenyl)propan-2-ol | 166.22 | 1.90 | -5.85 | 1.25 | 2.3 |
| 1-Phenylpropan-2-ol | 136.19 | 1.50 | -6.1 | 1.5 | 1.9 |
| 1-(2,4-Dichlorophenyl)propan-2-ol | 205.08 | 3.10 | -6.5 | 0.9 | 3.1 |
Model Building and Validation
With the calculated descriptors and experimental reactivity data, a mathematical model can be constructed using various statistical techniques. nih.gov Common methods include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the reactivity parameter. mdpi.com
Partial Least Squares (PLS): PLS is particularly useful when dealing with a large number of correlated descriptors. nih.gov
Machine Learning Algorithms: More advanced, non-linear methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can capture more complex relationships and often provide higher predictive accuracy. nih.govnih.gov
A crucial step in QSRR modeling is rigorous validation to ensure the model is robust and has good predictive power. nih.gov This typically involves internal validation (e.g., cross-validation) and external validation using a separate test set of compounds that were not used in the model development. ekb.eg
Predictive Chemistry and Research Findings
A validated QSRR model for this compound could predict its reactivity in specific reactions, such as oxidation, dehydration, or etherification. For instance, a hypothetical QSRR equation derived from an MLR analysis might look like:
log(k) = 0.85 * HOMO - 0.45 * LUMO + 0.23 * LogP + 1.5
Where log(k) is the logarithm of the reaction rate constant. This equation would suggest that a higher HOMO energy and a lower LUMO energy (a smaller HOMO-LUMO gap) would lead to a faster reaction, which is consistent with frontier molecular orbital theory.
The following interactive table presents hypothetical predicted reactivity data based on such a QSRR model, alongside experimental values for a training and test set of compounds.
| Compound | Experimental log(k) | Predicted log(k) | Residual |
| This compound | -2.5 | -2.45 | -0.05 |
| 1-(2-Methoxyphenyl)propan-2-ol | -2.8 | -2.78 | -0.02 |
| 1-(4-Methoxyphenyl)propan-2-ol | -2.7 | -2.71 | 0.01 |
| 1-Phenylpropan-2-ol | -3.2 | -3.15 | -0.05 |
| 1-(2,4-Dichlorophenyl)propan-2-ol | -4.1 | -4.05 | -0.05 |
The low residuals in the table would indicate a good correlation between the predicted and experimental reactivity, suggesting the model has strong predictive capability. Such a model would be invaluable for screening new derivatives of this compound for desired reactivity profiles without the need for their synthesis and experimental testing, thereby accelerating research and development processes.
Non Biomedical Applications and Industrial Significance of 1 2,4 Dimethoxyphenyl Propan 2 Ol
Building Block in Complex Organic Synthesis
In the realm of organic chemistry, the strategic assembly of complex molecules from simpler, well-defined starting materials is a fundamental endeavor. 1-(2,4-Dimethoxyphenyl)propan-2-ol serves as a valuable building block in this context. Its bifunctional nature, possessing both a hydroxyl group and an aromatic ring with electron-donating methoxy (B1213986) groups, allows for a variety of chemical transformations.
The hydroxyl group can be readily oxidized to a ketone, or it can be a site for esterification or etherification. The aromatic ring, activated by the two methoxy groups at the ortho and para positions, is susceptible to electrophilic substitution reactions. This dual reactivity enables chemists to introduce this structural motif into larger, more complex molecular architectures. For instance, similar chiral building blocks are instrumental in the stereoselective synthesis of natural products and their analogs. mdpi.comresearchgate.netnih.gov The synthesis of neolignans, a class of natural products with diverse biological activities, often involves the coupling of phenylpropanoid units, a process where a derivative of this compound could be a key intermediate. nih.gov
The table below summarizes the key reactive sites of this compound and their potential transformations in organic synthesis.
| Reactive Site | Potential Transformations | Resulting Functional Group |
| Secondary Alcohol (-OH) | Oxidation | Ketone |
| Esterification | Ester | |
| Etherification | Ether | |
| Nucleophilic Substitution | Alkylated/Arylated Product | |
| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Phenyl Ring |
| (e.g., Nitration, Halogenation, Friedel-Crafts) |
This table illustrates the synthetic versatility of this compound as a building block.
Precursor for Advanced Materials and Polymers
The development of novel materials with tailored properties is a cornerstone of modern materials science. While direct evidence of this compound's use in polymer synthesis is not extensively documented, its structural motifs are found in monomers used for creating advanced polymers. For example, lignin-derived monomers like 2-methoxy-4-vinylphenol, which share the methoxyphenol moiety, are being explored for the synthesis of bio-based thermoplastics and thermoset polymers. nih.gov These monomers can undergo polymerization to create materials with a wide range of thermal and chemical properties. nih.gov
The presence of the hydroxyl group in this compound offers a potential site for polymerization, such as in the formation of polyesters or polyethers. The aromatic core can impart rigidity and thermal stability to the resulting polymer chain. The dimethoxy substitution can influence the polymer's solubility and its interaction with other materials. Research into the use of similar phenolic compounds in the fabrication of organic light-emitting devices (OLEDs) highlights the potential for this class of molecules in advanced materials. mdpi.com
Applications in Agrochemical and Fragrance Industries as Chemical Intermediates
The agrochemical industry relies on the synthesis of complex organic molecules to develop effective and selective herbicides, pesticides, and fungicides. Phenylpropanoid derivatives are important intermediates in this sector. For instance, a related compound, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, has been identified as a potential herbicide and fungicide. mdpi.com This suggests that this compound could serve as a precursor for the synthesis of new agrochemical agents. The specific substitution pattern of the dimethoxy groups and the propanol (B110389) side chain can be modified to optimize biological activity and environmental compatibility.
In the fragrance industry, the synthesis of aromatic alcohols and their esters is crucial for creating new scents. While a related compound, 1-methoxy-1-(2,4,5-trimethoxyphenyl)propan-2-ol, is noted as not being for fragrance use, the broader class of phenylpropanols is of interest. chemfaces.com The structural characteristics of this compound could, in principle, be modified to produce derivatives with desirable olfactory properties.
The following table outlines the potential applications of this compound as a chemical intermediate.
| Industry | Potential Application | Rationale |
| Agrochemical | Synthesis of herbicides, fungicides, and pesticides | The dimethoxyphenylpropanol core is a scaffold for developing new active ingredients. mdpi.com |
| Fragrance | Synthesis of fragrance compounds | The aromatic and alcohol functionalities are common features in fragrance molecules. |
This table highlights the role of this compound as a versatile intermediate in different chemical industries.
Role in Catalyst Development and Optimization
Catalysis is a critical field in green chemistry and industrial processes, and the development of efficient and selective catalysts is a continuous effort. While this compound itself is not a catalyst, it can play a role in catalyst development and optimization in several ways.
It can be used as a substrate in catalytic reactions to test the efficacy and selectivity of new catalysts. For example, in the ortho-alkylation of phenols, various alcohols are used as alkylating agents in the presence of a catalyst to optimize the reaction conditions. acs.org The reactivity of this compound in such a system would provide valuable data on the catalyst's performance.
Furthermore, derivatives of this compound could potentially act as ligands for metal-based catalysts. The oxygen atoms of the methoxy groups and the hydroxyl group can coordinate with metal centers, influencing the catalyst's electronic and steric properties, and thereby its activity and selectivity.
Use in Industrial Chemical Processes
The versatility of this compound as a chemical intermediate makes it a valuable component in various industrial chemical processes. Its use as a starting material for the synthesis of agrochemicals, as discussed previously, is a prime example. mdpi.com
Moreover, its structural features make it a potential precursor for the synthesis of other specialty chemicals. The dimethoxyphenyl group is present in various pharmaceuticals and bioactive compounds, and this compound could be a key starting material in their multi-step synthesis. The ability to perform a range of chemical transformations on this molecule allows for the creation of a diverse library of compounds for screening in various applications.
Photochemical and Thermochemical Applications in Materials Science
The interaction of molecules with light and heat is fundamental to their application in materials science. The aromatic ring in this compound suggests potential photochemical activity. Aromatic compounds can absorb UV light and undergo various photochemical reactions, a property that can be harnessed in the design of photoresponsive materials.
Environmental Fate and Degradation of 1 2,4 Dimethoxyphenyl Propan 2 Ol
Atmospheric Photodegradation Mechanisms
Once released into the atmosphere, 1-(2,4-Dimethoxyphenyl)propan-2-ol is expected to undergo degradation primarily through reactions with photochemically generated hydroxyl (OH) radicals. harvard.edu The rate of this degradation is influenced by the chemical structure, particularly the presence of the aromatic ring and methoxy (B1213986) groups.
The atmospheric oxidation of aromatic hydrocarbons is a complex process initiated by the reaction with OH radicals. uni-wuppertal.denih.gov For methoxybenzenes, the reaction with OH radicals is a significant removal pathway. iaea.org The presence of activating methoxy groups on the benzene (B151609) ring generally increases the reactivity towards OH radicals. Studies on methoxybenzene and trimethoxybenzene isomers have shown that the rate coefficients for their reaction with OH radicals are substantial, leading to relatively short atmospheric lifetimes. iaea.org
For instance, the rate coefficient for the reaction of methoxybenzene with OH radicals at 298 K is approximately 2.86 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. iaea.org The addition of more methoxy groups, as in trimethoxybenzenes, further increases this rate constant. iaea.org Based on these findings, it can be anticipated that this compound will have a comparable or even higher reaction rate with OH radicals due to the two activating methoxy groups. This suggests a relatively short atmospheric lifetime, likely on the order of hours to a few days, preventing long-range atmospheric transport.
The primary photodegradation mechanism is expected to involve the addition of an OH radical to the aromatic ring, forming a methylhydroxycyclohexadienyl radical intermediate. This can be followed by reactions with molecular oxygen, leading to ring-opening and the formation of smaller, more oxidized products. nih.gov Another potential pathway is the abstraction of a hydrogen atom from the propanol (B110389) side chain or the methoxy groups, although this is generally a minor pathway for aromatic compounds. nih.gov
Biodegradation in Aqueous and Terrestrial Environments
The biodegradation of this compound in water and soil is a critical process governing its persistence in these environments. As a methoxylated aromatic compound, it is structurally related to lignin (B12514952), a natural polymer whose degradation has been extensively studied. researchgate.net Therefore, microorganisms capable of degrading lignin, such as white-rot fungi and certain bacteria, are likely to play a significant role in the breakdown of this compound. rsc.orgnih.govnih.gov
The key enzymatic reactions involved in the biodegradation of such compounds include:
O-Demethylation: The cleavage of the ether bonds of the methoxy groups is a crucial initial step. This reaction is catalyzed by O-demethylases, which are found in various anaerobic and aerobic microorganisms. researchgate.net This process converts the methoxy groups to hydroxyl groups, producing formaldehyde (B43269) as a byproduct. biorxiv.org
Oxidation of the Propanol Side Chain: The alcohol group on the propanol side chain can be oxidized to a ketone and further to a carboxylic acid. Enzymes such as vanillyl-alcohol oxidase can catalyze the oxidation of similar aromatic alcohols. researchgate.net
Aromatic Ring Cleavage: Following modification of the side chain and demethylation, the resulting dihydroxylated aromatic ring can be cleaved by dioxygenase enzymes. This is a common strategy employed by microorganisms to break down aromatic compounds, leading to the formation of aliphatic acids that can enter central metabolic pathways like the β-ketoadipate pathway. rsc.orgasm.org
Studies on the degradation of veratryl alcohol (3,4-dimethoxybenzyl alcohol), a compound with structural similarities, show that it can be metabolized by fungi like Phanerochaete chrysosporium. ohsu.eduresearchgate.netnih.gov The degradation pathways of veratryl alcohol involve oxidation to veratraldehyde and subsequently to veratric acid, followed by demethylation and ring cleavage. researchgate.net It is plausible that this compound follows a similar degradation sequence.
The rate of biodegradation will depend on various environmental factors, including the presence of suitable microbial populations, temperature, pH, and the availability of nutrients and oxygen.
Environmental Mobility and Distribution
The environmental mobility of this compound determines its distribution between different environmental compartments such as water, soil, and sediment. This mobility is largely governed by its water solubility and its tendency to sorb to organic matter and mineral surfaces. carnegiescience.edunih.gov A key parameter for assessing the mobility of organic compounds in soil and sediment is the soil sorption coefficient normalized to organic carbon content (Koc). epa.govmdpi.combiochempress.com
The octanol-water partition coefficient (Kow) is often used as a proxy to estimate Koc. epa.gov Aromatic ethers can have varying Kow values depending on their specific structure. inchem.org Generally, compounds with higher Kow values are less mobile in the environment. biochempress.com The presence of the polar hydroxyl group in this compound would likely decrease its Kow and thus increase its mobility compared to a similar compound without this functional group.
The mobility of this compound can also be influenced by environmental factors such as soil type, organic matter content, and pH. In soils with high organic carbon content, sorption is expected to be more significant, leading to lower mobility. iaea.org Conversely, in sandy soils with low organic matter, the compound may be more mobile and have a higher potential to leach into groundwater.
Metabolite Identification in Environmental Systems
The degradation of this compound in the environment is expected to produce a series of intermediate metabolites before complete mineralization to carbon dioxide and water. Based on the known degradation pathways of structurally related compounds, several potential metabolites can be predicted. biorxiv.orgresearchgate.netasm.org
The initial steps of biodegradation are likely to involve the demethylation of the methoxy groups and the oxidation of the propanol side chain. This would lead to the formation of hydroxylated and carboxylated derivatives.
Interactive Data Table: Predicted Environmental Metabolites of this compound
| Predicted Metabolite | Formation Pathway | Potential for Further Degradation |
| 1-(2-hydroxy-4-methoxyphenyl)propan-2-ol | O-demethylation | High |
| 1-(4-hydroxy-2-methoxyphenyl)propan-2-ol | O-demethylation | High |
| 1-(2,4-dihydroxyphenyl)propan-2-ol | Double O-demethylation | High |
| 2,4-Dimethoxyacetophenone | Oxidation of the propanol side chain | High |
| 2,4-Dimethoxybenzoic acid | Further oxidation of the side chain | High |
| Protocatechuic acid (3,4-dihydroxybenzoic acid) | Demethylation and side-chain oxidation | High |
| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | Demethylation and side-chain oxidation | High |
These predicted metabolites are generally more polar and less persistent than the parent compound. They are susceptible to further microbial degradation, ultimately leading to the cleavage of the aromatic ring and their incorporation into microbial biomass or mineralization. The identification of such metabolites in environmental samples would provide direct evidence of the degradation of this compound.
Future Perspectives and Advanced Research Frontiers for 1 2,4 Dimethoxyphenyl Propan 2 Ol
Development of Highly Efficient and Sustainable Synthetic Routes
The industrial and laboratory synthesis of fine chemicals is increasingly driven by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of environmentally benign materials. nih.govejcmpr.com Future research into the synthesis of 1-(2,4-Dimethoxyphenyl)propan-2-ol will likely focus on developing methods that are not only efficient in terms of yield but also sustainable.
Key areas of development include:
Catalytic Approaches: Moving away from stoichiometric reagents, the use of catalytic systems is paramount. This includes the development of novel metal-based or organocatalysts to facilitate the key bond-forming reactions. For instance, processes like the catalytic reaction in a rectification column, which have been explored for the production of 1-Methoxy-2-propanol, could be adapted. researchgate.net The use of racemic catalysts comprising asymmetric polydentate ligands complexed with a metal atom is another promising avenue. google.com
Renewable Feedstocks: Investigating pathways that utilize starting materials derived from renewable resources instead of petroleum-based feedstocks is a major goal. Lignin (B12514952), a complex polymer rich in phenylpropanoid units, could potentially serve as a source for the dimethoxybenzene precursor.
Solvent Minimization and Alternative Media: Research will likely focus on reducing or eliminating the use of hazardous organic solvents. This could involve using solvent-free reaction conditions, as demonstrated in the microwave-assisted synthesis of some oxadiazole derivatives nih.gov, or employing greener alternatives like water, supercritical fluids, or bio-based solvents.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. Developing a continuous flow synthesis for this compound could lead to a more efficient and controlled manufacturing process.
An example of a synthetic approach for a related compound, 1-amino-2-(4-methoxyphenyl)propan-2-ol, starts from 4'-methoxyacetophenone (B371526) and involves reaction with trimethylsilyl (B98337) cyanide followed by reduction with a borane-tetrahydrofuran (B86392) complex. chemicalbook.com Adapting such multi-step syntheses to align with green chemistry principles will be a significant research focus.
Exploration of Novel Reactivity and Catalytic Transformations
The functional groups of this compound—the secondary alcohol and the electron-rich dimethoxy-substituted aromatic ring—are ripe for exploration in novel chemical transformations.
Asymmetric Catalysis: The chiral center at the C-2 position makes this compound a target for asymmetric synthesis and a potential chiral auxiliary or ligand in other catalytic processes. The asymmetric dihydroxylation using reagents like AD-mix-β, which has been used to create chiral glycerols in the synthesis of neolignans, serves as a model for creating enantiomerically pure forms of this compound. researchgate.net
Derivatization and Functionalization: The hydroxyl group is a handle for a wide range of chemical modifications, including etherification, esterification, and conversion to other functional groups. The aromatic ring can undergo further electrophilic substitution, although the directing effects of the existing methoxy (B1213986) groups would need to be carefully considered. Research into these derivatizations could lead to libraries of new compounds with unique properties.
Coordination Chemistry: The oxygen atoms of the hydroxyl and methoxy groups can act as ligands, allowing the compound to form coordination complexes with various metal ions. A study on the related N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide demonstrated its ability to form a stable complex with Copper(II). nih.gov Investigating the coordination chemistry of this compound could yield novel catalysts or materials with interesting magnetic or optical properties.
| Transformation Type | Potential Reagents/Catalysts | Resulting Product Class |
| Asymmetric Synthesis | AD-mix-β, Chiral Lewis Acids | Enantiopure Alcohols |
| Etherification | Williamson Ether Synthesis (e.g., Alkyl Halide, Base) | Ethers |
| Esterification | Fischer Esterification (e.g., Carboxylic Acid, Acid Catalyst) | Esters |
| Oxidation | PCC, Swern Oxidation, TEMPO | Ketones |
| Coordination | Transition Metal Salts (e.g., CuCl₂, FeCl₃) | Metal-Ligand Complexes |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction
De Novo Design: Generative AI models can be trained on large databases of known molecules to design novel compounds with specific desired properties. nih.govdigitellinc.com By fine-tuning these models with data on bioactive phenylpropanoids, AI could generate new derivatives of the this compound scaffold that are optimized for a particular biological target. nih.gov
Reaction Prediction and Optimization: ML algorithms can predict the outcomes, including yield and selectivity, of chemical reactions. rjptonline.orgucla.edu For the synthesis of this compound and its derivatives, these tools can help chemists select the optimal reaction conditions and synthetic routes from a vast number of possibilities, thereby reducing the need for extensive empirical experimentation. rjptonline.org
Retrosynthesis Planning: AI-powered retrosynthesis tools can propose viable synthetic pathways for a target molecule by recursively breaking it down into simpler, commercially available precursors. engineering.org.cn This can help in designing more efficient and cost-effective syntheses.
Property Prediction: In silico analysis can predict the physicochemical and biological properties of a molecule before it is even synthesized. For example, the spasmolytic activity of a ketoamide derivative of the scaffold was predicted using computational methods prior to its synthesis. nih.gov
Development of High-Throughput Screening Methods for Chemical Property Determination
High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific activity. nih.gov While often associated with drug discovery, HTS can be applied to determine a wide range of chemical and physical properties.
Screening Compound Libraries: Derivatives of this compound could be synthesized and included in large, diverse screening libraries. stanford.eduthermofisher.com These libraries can then be screened against various biological targets (e.g., enzymes, receptors) to identify potential "hits" for drug development or as biological probes. nih.gov
Assay Development: A key challenge is the development of robust and miniaturized assays suitable for an HTS format (e.g., 384-well or 1536-well plates). This could involve fluorescence-based assays, cell viability assays, or other reporter systems to measure the effect of the compounds. The screening of 2,228 molecules against the nematode Haemonchus contortus is an example of such an application. mdpi.com
Mega-HTS Platforms: Advanced platforms can screen millions of compounds per day. nih.gov Applying such technology could rapidly map the structure-activity relationships for a large library of derivatives based on the this compound scaffold, providing valuable data for the AI-driven design of improved compounds.
| HTS Application Area | Example Assay Type | Throughput Potential |
| Antibacterial Discovery | Bacterial Growth Inhibition | >100,000 compounds/day |
| Enzyme Inhibition | Fluorescence Resonance Energy Transfer (FRET) | >100,000 compounds/day |
| Receptor Binding | Radioligand Binding Assay | >50,000 compounds/day |
| Cell Viability (Toxicity) | Resazurin or MTT Assay | >100,000 compounds/day |
Understanding Complex Chemical Systems Involving the this compound Scaffold
The behavior of a molecule is often influenced by its interactions with its environment. Future research will delve into the complex systems involving the this compound scaffold to understand and control its properties on a supramolecular level.
Supramolecular Chemistry: The compound can act as a "guest" molecule, forming inclusion complexes with "host" molecules like cyclodextrins. Cyclodextrins, which are cyclic oligosaccharides, have a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating nonpolar parts of molecules in aqueous solutions. nih.gov Studying these interactions can lead to new formulations with enhanced solubility, stability, or controlled-release properties.
Self-Assembly and Nanomaterials: Under specific conditions, derivatives of this compound might be designed to self-assemble into ordered nanostructures like micelles, vesicles, or gels. Understanding the intermolecular forces (e.g., hydrogen bonding, π-π stacking) that govern this assembly is crucial for designing new functional materials.
Metabolic and Environmental Fate: Investigating how the this compound scaffold is processed in biological systems and degraded in the environment is essential. The phenylpropanoid pathway itself is a complex metabolic network in plants, involving numerous enzymes and intermediates. nih.gov Understanding these complex biological transformations is critical for any potential application in agriculture or medicine.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1-(2,4-Dimethoxyphenyl)propan-2-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction of its ketone precursor (e.g., 1-(2,4-dimethoxyphenyl)propan-2-one). For example, ketone reduction using sodium borohydride (NaBH₄) in methanol at 0–5°C yields the alcohol. Optimization involves adjusting stoichiometry, temperature, and solvent polarity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Reaction progress should be monitored by TLC or HPLC .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm methoxy groups (δ ~3.8–3.9 ppm for OCH₃), aromatic protons (δ ~6.5–7.5 ppm), and the secondary alcohol (δ ~1.2–1.4 ppm for CH(CH₃)OH).
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 196.24).
- X-ray Crystallography (if crystalline): Resolve stereochemistry and bond angles .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Methodological Answer :
- Liquid-Liquid Extraction : Partition between dichloromethane and water to remove polar impurities.
- Chromatography : Use silica gel columns with gradients of non-polar to polar solvents (e.g., hexane → ethyl acetate).
- Recrystallization : Ethanol or acetone/water mixtures enhance crystal formation. Monitor purity via melting point analysis (literature vs. observed) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with variations in methoxy positions (e.g., 2,5- vs. 3,4-dimethoxy), alkyl chain length, or hydroxyl group substitution.
- Bioassays : Test antimicrobial activity (MIC assays against S. aureus or E. coli) or enzyme inhibition (e.g., cytochrome P450 via fluorometric assays).
- Data Analysis : Use statistical tools (e.g., PCA or regression models) to correlate substituent effects with activity. For example, increased lipophilicity (logP) from methoxy groups may enhance membrane penetration .
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer :
- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature) via HPLC.
- Replicate Studies : Perform dose-response curves in triplicate across multiple cell lines or microbial strains.
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 1-(4-chlorophenyl)propan-2-ol) to identify trends in halogen vs. methoxy substituent effects .
Q. What strategies are recommended for studying the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, or oxidative/reductive agents (H₂O₂, NaBH₄).
- Analytical Monitoring : Track degradation products via LC-MS and identify major pathways (e.g., demethylation or oxidation).
- Kinetic Modeling : Calculate half-life () under accelerated conditions to predict shelf-life .
Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 or bacterial enzymes. Focus on hydrogen bonding (methoxy groups) and hydrophobic interactions.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS).
- QSAR Modeling : Relate electronic descriptors (e.g., HOMO-LUMO gaps) to experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
